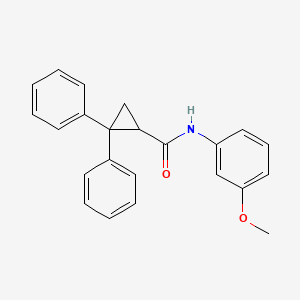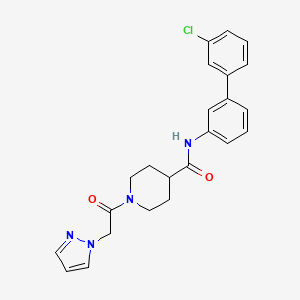![molecular formula C14H20BrNO2 B5171471 [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5171471.png)
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol, also known as BMTM, is a synthetic compound that has been widely used in scientific research. BMTM is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays an important role in the regulation of insulin signaling and glucose metabolism.
Mechanism of Action
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol exerts its pharmacological effects by inhibiting PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the inhibition of insulin signaling and glucose uptake. By inhibiting PTP1B, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol enhances insulin signaling and glucose uptake, which results in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has also been shown to improve lipid metabolism by reducing serum triglyceride and cholesterol levels.
Advantages and Limitations for Lab Experiments
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying insulin signaling and glucose metabolism. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been used in a variety of in vitro and in vivo experiments to investigate the role of PTP1B in metabolic disorders. However, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol. One direction is to investigate the potential therapeutic applications of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol in the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to optimize the synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol to improve its solubility and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol.
Synthesis Methods
The synthesis of [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol involves several steps, including the reaction of 5-bromo-2-methoxybenzaldehyde with piperidine, followed by reduction with lithium aluminum hydride to yield the intermediate [1-(5-bromo-2-methoxybenzyl)piperidin-3-yl]methanol. The final step involves the conversion of the intermediate to [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate.
Scientific Research Applications
[1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, [1-(5-bromo-2-methoxybenzyl)-3-piperidinyl]methanol has been found to reduce body weight gain and adiposity in obese mice.
properties
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-18-14-5-4-13(15)7-12(14)9-16-6-2-3-11(8-16)10-17/h4-5,7,11,17H,2-3,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYKSLAKIWMJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)

![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)


![4-chloro-N-[2-(3,4-dimethoxyphenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5171435.png)

![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5171494.png)